molecular formula C28H24FNO3S B11076911 Benzyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Benzyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11076911
M. Wt: 473.6 g/mol
InChI Key: YCVQUWNUZAKVLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BENZYL 4-(4-FLUOROPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a benzyl group, a fluorophenyl group, a thienyl group, and a hexahydroquinoline core. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

The synthesis of BENZYL 4-(4-FLUOROPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these reactions to maximize yield and purity while minimizing costs and environmental impact.

Mechanism of Action

The mechanism of action of BENZYL 4-(4-FLUOROPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds to BENZYL 4-(4-FLUOROPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE include other quinoline derivatives, such as:

The uniqueness of BENZYL 4-(4-FLUOROPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE lies in its combination of functional groups, which confer specific chemical and biological properties that are not observed in other quinoline derivatives .

Properties

Molecular Formula

C28H24FNO3S

Molecular Weight

473.6 g/mol

IUPAC Name

benzyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C28H24FNO3S/c1-17-25(28(32)33-16-18-6-3-2-4-7-18)26(19-9-11-21(29)12-10-19)27-22(30-17)14-20(15-23(27)31)24-8-5-13-34-24/h2-13,20,26,30H,14-16H2,1H3

InChI Key

YCVQUWNUZAKVLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC=C(C=C4)F)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

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